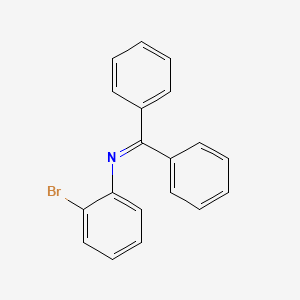![molecular formula C9H4Cl2O2S B6320071 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid CAS No. 1392542-93-6](/img/structure/B6320071.png)
6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4Cl2O2S It is a derivative of benzo[b]thiophene, characterized by the presence of two chlorine atoms at the 6 and 7 positions and a carboxylic acid group at the 2 position
Mecanismo De Acción
Target of Action
The primary targets of 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid, also known as BT2, are the BCKDC kinase (BDK) and myeloid cell leukemia 1 (Mcl-1) . BDK is an enzyme that plays a crucial role in the metabolism of branched-chain amino acids, while Mcl-1 is a member of the Bcl-2 family of proteins that regulate apoptosis .
Mode of Action
BT2 acts as an inhibitor of both BDK and Mcl-1. It binds to BDK, triggering a conformational change in the N-terminal structural domain of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), leading to the dissociation of BDK from BCKDC . As for Mcl-1, BT2 acts as a selective inhibitor, with a Ki value of 59 µM for binding of FITC-Mcl-1-BH2 peptide binding to Mcl-1 .
Biochemical Pathways
The binding of BT2 to BDK affects the metabolic pathway of branched-chain amino acids by enhancing the activity of BCKDC . On the other hand, the inhibition of Mcl-1 can lead to the induction of apoptosis, affecting cell survival pathways .
Pharmacokinetics
It is soluble in dmso, which suggests it could have good bioavailability .
Result of Action
In vivo studies have shown that BT2 treatment enhances BCKDC activity in the heart, muscle, and kidney, correlating with decreased phosphorylation in these tissues . Additionally, BT2 treatment reduces the protein levels of BDK in kidneys and heart . The inhibition of Mcl-1 by BT2 could potentially lead to the induction of apoptosis .
Action Environment
It is known that bt2 is stable for up to 3 months when solutions in dmso are stored at -20°c .
Análisis Bioquímico
Biochemical Properties
6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid is known to interact with several enzymes and proteins. It acts as an inhibitor of the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BDK), with an IC50 value of 3.19 μM . This interaction triggers a conformational change in the N-terminal structural domain of the BCKD complex (BCKDC), leading to the dissociation of BDK from BCKDC .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes. It increases cellular BCKDC activity in cultures and induces BDK degradation in mice and rats in vivo, effectively upregulating tissue BCKDC activity and downregulating plasma branched-chain amino acid (BCAA) level .
Molecular Mechanism
The molecular mechanism of action of 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid involves its binding interactions with biomolecules and changes in gene expression. It binds to BDK, triggering a conformational change that leads to the dissociation of BDK from the BCKDC .
Temporal Effects in Laboratory Settings
Over time, 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid has shown to have a robust effect on enhancing BCKDC activity in the heart, muscle, and kidney . It also reduces the protein levels of BDK in kidneys and heart .
Dosage Effects in Animal Models
In animal models, the effects of 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid vary with different dosages. A dosage of 20 mg/kg/day administered via intraperitoneal injection daily for 7 days in C57BL/6J male mice resulted in a robust enhancement of BCKDC activity in the heart .
Metabolic Pathways
The metabolic pathways that 6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid is involved in are primarily related to its role as a BDK inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid typically involves the chlorination of benzo[b]thiophene followed by carboxylation. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions. The resulting dichlorobenzo[b]thiophene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst like palladium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other substituents such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium amide or Grignard reagents can facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Dechlorinated products and alcohol derivatives.
Substitution: Amino-substituted or alkyl-substituted benzo[b]thiophene derivatives.
Aplicaciones Científicas De Investigación
6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a tool compound in studies of cellular processes and metabolic pathways.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Comparación Con Compuestos Similares
- 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid
- 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid
Comparison: 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interaction with biological targets. Compared to 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid, the 6,7-dichloro derivative may exhibit different pharmacokinetic properties and biological activities. The presence of methoxy groups in 5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid can significantly alter its electronic properties and reactivity compared to the dichloro compound.
Propiedades
IUPAC Name |
6,7-dichloro-1-benzothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O2S/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLOUZKNUHOKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(S2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,2,2-Trifluoro-N-[2-nitro-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B6320054.png)
![2,6-Bis-[1-(2,4-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6320056.png)

